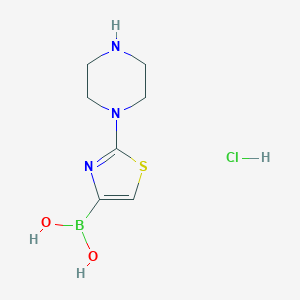

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” is likely to be a boronic acid derivative containing a thiazole ring and a piperazine ring . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications . Thiazole is a heterocyclic compound that is found in many biologically active substances, and piperazine is a common moiety in pharmaceuticals with various therapeutic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a piperazine ring, and a boronic acid group. These functional groups could potentially allow for various interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid group could potentially make this compound capable of forming reversible covalent complexes with other molecules .Scientific Research Applications

Antimicrobial Activity

Compounds with piperazine and thiazole structures have been studied for their antimicrobial properties. They may serve as potential candidates for developing new antibacterial agents .

Cancer Research

Similar compounds have been evaluated for their effects on cell viability in cancer research, suggesting a possible application in developing cancer therapeutics .

Mechanism of Action

Target of Action

Similar compounds have been found to target dna gyrase , a type II topoisomerase, and inhibit its activity . DNA gyrase is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death .

Mode of Action

“2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” interacts with its targets by being taken up by microbial cells . It is suggested that one of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase .

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication, leading to bacterial cell death .

Pharmacokinetics

It is known that the compound is taken up by more than 50% of microbial cells within 30 minutes .

Result of Action

The molecular and cellular effects of “2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” include the disruption of microbial cells . In the presence of this compound, hollowed-out bacterial cytoplasms were observed, although there was no disintegration of the bacterial membrane .

Future Directions

properties

IUPAC Name |

(2-piperazin-1-yl-1,3-thiazol-4-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BN3O2S.ClH/c12-8(13)6-5-14-7(10-6)11-3-1-9-2-4-11;/h5,9,12-13H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJINVZXCIMOYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCNCC2)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)